molecular formula C12H18BFN2O4S B1408104 (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704121-45-8

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No.: B1408104
CAS No.: 1704121-45-8
M. Wt: 316.16 g/mol
InChI Key: VTHXOLRYURFVLY-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and substituted derivatives of the original compound .

Properties

IUPAC Name

[2-fluoro-4-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O4S/c1-9-7-11(14)10(13(17)18)8-12(9)21(19,20)16-5-3-15(2)4-6-16/h7-8,17-18H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHXOLRYURFVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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